molecular formula C32H29F3N6O6 B11933762 8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate

8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate

Cat. No.: B11933762
M. Wt: 650.6 g/mol
InChI Key: YUXMAKUNSXIEKN-UHFFFAOYSA-N
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Description

8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a methoxypyridinyl group, a methyl group, a piperazinyl group, and a trifluoromethylphenyl group, all connected to an imidazoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Imidazoquinolinone Core: The imidazoquinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminobenzamide derivative, under acidic or basic conditions.

    Introduction of the Methoxypyridinyl Group: The methoxypyridinyl group can be introduced via a nucleophilic substitution reaction using a methoxypyridine derivative and a suitable leaving group.

    Attachment of the Methyl Group: The methyl group can be added through an alkylation reaction using a methylating agent, such as methyl iodide, in the presence of a base.

    Incorporation of the Piperazinyl Group: The piperazinyl group can be introduced through a nucleophilic substitution reaction using a piperazine derivative and an appropriate leaving group.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added via a Friedel-Crafts acylation reaction using a trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of the methoxypyridinyl group could yield a pyridine carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one: Lacks the trifluoromethyl group.

    8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(methyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate enhances its lipophilicity and potentially its biological activity, making it unique compared to similar compounds.

Properties

Molecular Formula

C32H29F3N6O6

Molecular Weight

650.6 g/mol

IUPAC Name

but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C28H25F3N6O2.C4H4O4/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36;5-3(6)1-2-4(7)8/h3-8,13-16,32H,9-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

YUXMAKUNSXIEKN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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